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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

artifacts during the electron microscopy of red blood cells.

Troubleshooting Guides
This section addresses common issues encountered during the preparation of red blood cells

for electron microscopy, providing potential causes and solutions in a question-and-answer

format.

Issue 1: Red blood cells appear shrunken or distorted (e.g., star-shaped).

Question: Why do my red blood cells appear shrunken or have a "star-like" shape in the final

SEM images?

Answer: This is often an indication of osmotic stress during the fixation or rinsing steps.[1][2]

[3] The osmolality of the fixative and buffer solutions should be carefully controlled to match

the physiological osmolality of blood plasma (approximately 280-300 mOsm)[3]. Using a

fixative solution with a significantly different osmolality can cause water to move out of or into

the cells, leading to shrinkage (crenation) or swelling and lysis.
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Verify Buffer Osmolality: Ensure that the osmolality of your fixative and washing buffers

(e.g., phosphate-buffered saline (PBS) or cacodylate buffer) is isotonic.

Gradual Fixation: Introduce the fixative solution slowly or in a stepwise manner to allow

the cells to equilibrate.[4]

Use an Osmolality-Controlled Protocol: Prepare a 2% glutaraldehyde solution with a

controlled osmolality. For example, a solution of 1.5% glutaraldehyde in 0.07 M cacodylate

buffer with 3 mM MgCl2 has an osmolality of about 287 mOsm[3].

Issue 2: The surface of the red blood cells shows unusual precipitates or deposits.

Question: I am observing small, electron-dense particles on the surface of my red blood cells

in TEM images. What could be the cause?

Answer: These are likely artifacts from the staining process, specifically precipitates of heavy

metal stains like lead citrate and uranyl acetate.[5] This can happen if the staining solutions

are old, contaminated, or if the washing steps are inadequate.

Solutions:

Fresh Staining Solutions: Always use freshly prepared and filtered staining solutions.

Thorough Washing: Ensure thorough washing of the sections with distilled water before

and after staining to remove any unbound stain molecules.

Cleanliness: Maintain a clean working environment to prevent dust and other

contaminants from settling on the grids.[6]

Issue 3: The internal structures of the red blood cells are poorly preserved.

Question: In my TEM images, the internal contents of the red blood cells appear poorly

defined and washed out. What went wrong?

Answer: Poor preservation of internal ultrastructure is often a result of inadequate fixation or

issues during the dehydration and embedding stages.[7] If the fixative does not penetrate the

cell sufficiently, cellular components can be extracted during subsequent processing steps.
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Solutions:

Optimize Fixation Time: Ensure that the primary fixation with glutaraldehyde and

secondary fixation with osmium tetroxide are carried out for a sufficient duration to

crosslink cellular components effectively.[8][9]

Graded Dehydration: Use a graded series of ethanol or acetone for dehydration to

gradually remove water, which helps in preserving delicate structures.[8][10] Abrupt

changes in solvent concentration can cause damage.

Proper Embedding: Ensure complete infiltration of the embedding resin into the cells.[7]

Incomplete infiltration can lead to sectioning difficulties and poor structural preservation.

Issue 4: The overall image quality is poor, with low contrast or charging artifacts (in SEM).

Question: My SEM images of red blood cells are either too bright in certain areas (charging)

or have very low contrast, making it difficult to see surface details. How can I improve this?

Answer: Charging artifacts in SEM occur when the electron beam accumulates on the

surface of a non-conductive sample.[11] Low contrast can result from inadequate staining in

TEM or a suboptimal coating in SEM.

Solutions for SEM:

Conductive Coating: Ensure the sample is coated with a thin, uniform layer of a conductive

metal such as gold or gold-palladium.[4][11]

Grounding: Make sure the sample is properly grounded to the specimen stub to dissipate

the charge.[11]

Low-Voltage Imaging: Operating the SEM at lower accelerating voltages can reduce

charging effects and improve surface detail visualization.[12]

Solutions for TEM:

Adequate Staining: Ensure sufficient staining time with uranyl acetate and lead citrate to

enhance the contrast of cellular structures.[8]
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Frequently Asked Questions (FAQs)
Q1: What is the ideal fixative for preserving red blood cell morphology for electron microscopy?

A1: A combination of glutaraldehyde and paraformaldehyde, often in a formulation like

Karnovsky's fixative, is commonly used for primary fixation.[8] This is typically followed by a

secondary fixation step with osmium tetroxide, which helps to preserve lipid membranes and

acts as a heavy metal stain.[4][8] For scanning electron microscopy (SEM), a 2%

glutaraldehyde solution in an isotonic buffer is also a widely accepted primary fixative.[1][4]

Q2: How can I prevent the formation of ice crystal artifacts during cryo-electron microscopy of

red blood cells?

A2: Cryo-electron microscopy (cryo-SEM) aims to visualize cells in their near-native, hydrated

state, thus avoiding artifacts from chemical fixation and dehydration.[12] To prevent ice crystal

formation, which can damage cellular structures, high-pressure freezing (HPF) is the preferred

method for vitrifying the sample.[12] This rapid freezing technique prevents the formation of

large, damaging ice crystals.

Q3: What is the purpose of critical point drying in SEM sample preparation, and are there

alternatives?

A3: Critical point drying (CPD) is a technique used to dry biological samples without the

damaging effects of surface tension that occur during air drying.[11][13] It involves replacing

the water in the sample with a transitional fluid, typically liquid carbon dioxide, which is then

brought to its critical point where the liquid and gas phases are indistinguishable.[13] This

prevents the collapse and shrinkage of delicate structures like red blood cells.[11] An

alternative to CPD is chemical drying using reagents like hexamethyldisilazane (HMDS), which

can also yield good results.[4]

Q4: Can I use blood that has been stored for some time for electron microscopy?

A4: For optimal results, it is best to use fresh blood samples.[4] Prolonged storage, even at

4°C, can lead to artifacts such as crenation of red blood cells and degeneration of white blood

cells.[14] If stored blood must be used, it is crucial to handle it gently and process it as quickly

as possible.
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Data Presentation
Table 1: Comparison of Fixation Protocols for Red Blood Cells

Parameter Protocol 1 (for SEM) Protocol 2 (for TEM)

Primary Fixative
2% Glutaraldehyde in 0.1 M

Phosphate Buffer Saline (PBS)

Modified Karnovsky's Fixative

(e.g., 2.5% Glutaraldehyde,

2% Paraformaldehyde) in 0.1

M Cacodylate Buffer

Primary Fixation Time
30 minutes at room

temperature
2-3 hours at 4°C

Secondary Fixative
1% Osmium Tetroxide in

Cacodylate Buffer

2% Osmium Tetroxide in 0.1 M

PBS

Secondary Fixation Time 1 hour 1-2 hours

Primary Buffer 0.1 M PBS, pH 7.2-7.4
0.1 M Cacodylate Buffer, pH

7.2-7.4

Source: Compiled from multiple sources detailing standard protocols.[4][8][9]

Table 2: Graded Dehydration Series

Step Ethanol Concentration (%) Acetone Concentration (%)

1 50% 50%

2 70% 70%

3 80% 80%

4 95% 95%

5 100% (multiple changes) 100% (multiple changes)

Note: The duration of each step typically ranges from 10 to 15 minutes. This gradual process

minimizes cell shrinkage.[8][15]
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Experimental Protocols
Protocol 1: Standard Preparation of Red Blood Cells for Scanning Electron Microscopy (SEM)

Blood Collection: Collect whole blood in a tube containing an anticoagulant like EDTA or

heparin to prevent clotting.[8]

Washing: Centrifuge the blood sample at a low speed (e.g., 1000g for 2 minutes) to pellet the

red blood cells.[4] Discard the supernatant (plasma and buffy coat) and wash the RBC pellet

three times with an isotonic buffer (e.g., 0.1 M PBS, pH 7.2).

Primary Fixation: Resuspend the washed RBCs in a 2% glutaraldehyde solution in 0.1 M

PBS.[4] Add the fixative slowly while gently mixing. Incubate for 30 minutes at room

temperature in the dark.[4]

Adhesion to Substrate: After fixation, wash the cells in PBS. Adhere a suspension of fixed

RBCs (e.g., at 2.5% hematocrit) to poly-D-lysine coated coverslips.[4]

Secondary Fixation: Immerse the coverslips with adhered RBCs in a 1% osmium tetroxide

solution in a cacodylate buffer for 1 hour.[4]

Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%,

90%, 100%, 100%) for 10 minutes at each concentration.[4]

Drying: Perform critical point drying or chemical drying with a reagent like HMDS.[4][11]

Mounting and Coating: Mount the dried coverslips onto SEM stubs using conductive

adhesive and sputter-coat with a thin layer of gold or gold-palladium.[4][11]

Protocol 2: Standard Preparation of Red Blood Cells for Transmission Electron Microscopy

(TEM)

Blood Collection and Buffy Coat Separation: Collect blood with an anticoagulant. Centrifuge

to separate the plasma, buffy coat (containing white blood cells and platelets), and red blood

cells.[8] For studies focusing on RBCs, a pellet of RBCs can be used.

Primary Fixation: Fix the RBC pellet in a modified Karnovsky's fixative for 2-3 hours at 4°C.

[8]
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Washing: Wash the fixed pellet multiple times with 0.1 M phosphate buffer to remove excess

fixative.[8]

Secondary Fixation: Post-fix the sample in 2% osmium tetroxide in 0.1 M PBS for 1-2 hours.

[8]

Dehydration: Dehydrate the pellet through a graded series of ethanol (e.g., 50%, 70%, 90%,

100%).[8]

Infiltration and Embedding: Infiltrate the dehydrated pellet with a mixture of propylene oxide

and epoxy resin, followed by pure resin. Polymerize the resin-infiltrated sample in an oven.

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a

diamond knife.

Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead

citrate to enhance contrast.[8]
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Caption: Workflow for preparing red blood cells for SEM.
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Caption: Troubleshooting logic for common RBC EM artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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